molecular formula C9H5N3O B2510630 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile CAS No. 37760-53-5

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

Cat. No. B2510630
CAS RN: 37760-53-5
M. Wt: 171.159
InChI Key: HVJAGCDLCIKAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile consists of a five-membered 1,2,4-oxadiazole ring attached to a phenyl group and a carbonitrile group . The InChI code for this compound is 1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H .


Physical And Chemical Properties Analysis

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a powder with a molecular weight of 171.16 .

Scientific Research Applications

Antimicrobial Properties

The compound’s cyano group contributes to its antimicrobial activity. Researchers have tested derivatives against bacteria, fungi, and protozoa. Notably, some derivatives show comparable antibacterial effects to standard drugs like amoxicillin. Additionally, antifungal screening against strains such as T. harzianum and A. niger has been explored .

Trypanosoma cruzi Inhibition

In the context of neglected tropical diseases, 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile derivatives have been evaluated for anti-trypanosomal activity. Molecular docking studies against Trypanosoma cruzi cysteine protease cruzain (PDB ID: 1U9Q) provide insights into their mode of action. Researchers also assess cytotoxicity to ensure safety .

properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAGCDLCIKAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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